

# Preclinical Toxicological Profile of Carbutamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Carbutamide** (N-(4-aminobenzylsulfonyl)-N'-butylurea) is a first-generation sulfonylurea that was formerly used as an oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells. Despite its efficacy, **carbutamide** was withdrawn from the market in several countries due to concerns about its toxicological profile, particularly its potential for bone marrow toxicity. This technical guide provides a comprehensive overview of the preclinical toxicological data available for **carbutamide**, focusing on studies assessing its acute, subchronic, and chronic toxicity, as well as its carcinogenicity, reproductive and developmental toxicity, and genotoxicity.

## **Acute, Subchronic, and Chronic Toxicity**

Preclinical studies have demonstrated a species-specific tolerance to **carbutamide**. While some species exhibit a low order of acute toxicity, others are more susceptible to the toxic effects of the drug, especially with repeated dosing.

#### **Quantitative Data**

The available quantitative data from acute, subchronic, and chronic toxicity studies are summarized below. It is important to note that comprehensive LD50 and No-Observed-



Adverse-Effect-Level (NOAEL) data for **carbutamide** are not extensively reported in publicly available literature.

| Table 1: Acute Toxicity of Carbutamide |                            |           |                    |
|----------------------------------------|----------------------------|-----------|--------------------|
| Species                                | Route of<br>Administration | Parameter | Value              |
| Mouse                                  | Oral                       | LD50      | Data not available |
| Rat                                    | Oral                       | LD50      | Data not available |
| Rabbit                                 | Oral                       | LD50      | Data not available |



| Table 2:<br>Subchronic and<br>Chronic Toxicity<br>of Carbutamide |                          |                                           |                                                                                                                                                                                                                  |                       |
|------------------------------------------------------------------|--------------------------|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| Species                                                          | Study Duration           | Dose Levels                               | Observed Effects                                                                                                                                                                                                 | NOAEL                 |
| Rat                                                              | Subchronic/Chro<br>nic   | 0.25%, 0.5%,<br>1.0%, and 2.0%<br>in diet | Growth inhibition at higher doses; malnutrition and crystalluria at 2%. At 1%, one rat showed malnutrition and central necrosis of the liver, and another showed malnutrition, bronchiectasis, and crystalluria. | Data not<br>available |
| Dog                                                              | Subchronic               | 50 mg/kg/day                              | Succumbed after repeated doses.                                                                                                                                                                                  | <50 mg/kg/day         |
| Rabbit                                                           | Subacute                 | 1,000 mg/kg/day                           | Each animal succumbed.                                                                                                                                                                                           | Data not<br>available |
| Monkey                                                           | Chronic (41-60<br>weeks) | Up to 250<br>mg/kg/day                    | Well-tolerated. Four monkeys succumbed at 500 mg/kg/day with pulmonary edema and hydrothorax.                                                                                                                    | 250 mg/kg/day         |

# **Experimental Protocols**

Acute Oral Toxicity Study (General Protocol): A standardized acute oral toxicity study would typically follow OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute

#### Foundational & Exploratory





Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

- Test Animals: Healthy, young adult rodents (e.g., Wistar rats or ICR mice), nulliparous and non-pregnant females.
- Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.
- Dose Administration: **Carbutamide**, suspended in a suitable vehicle (e.g., 5% acacia suspension), is administered by oral gavage to animals fasted overnight.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Subchronic/Chronic Oral Toxicity Study (General Protocol): These studies are generally conducted according to OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) or 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).

- Test Animals: Rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs or Cynomolgus monkeys) species are typically used.
- Dose Administration: Carbutamide is administered orally (e.g., mixed in the diet, in drinking water, or by gavage) daily for the duration of the study (e.g., 28 days, 90 days, 6 months, or 1 year).
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Ophthalmoscopic examinations and detailed hematological, clinical biochemistry, and urinalysis parameters are assessed at specified intervals.



- Pathology: At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examination of a comprehensive list of tissues and organs is conducted.
- Toxicokinetics: Blood samples are collected at various time points to determine the systemic exposure to carbutamide and/or its metabolites.

## Carcinogenicity

Specific long-term carcinogenicity bioassays for **carbutamide** in rodents are not readily available in the public domain. However, a bioassay of the related first-generation sulfonylurea, tolbutamide, was conducted by the National Cancer Institute.

Quantitative Data (for Tolbutamide)

| Table 3:        |
|-----------------|
| Carcinogenicity |
| Bioassay of     |
| Tolbutamide     |
|                 |

| Species | Strain      | Dose Levels (in diet)   | Duration | Findings            |
|---------|-------------|-------------------------|----------|---------------------|
| Rat     | Fischer 344 | 12,000 or 24,000<br>ppm | 78 weeks | Not carcinogenic[1] |
| Mouse   | B6C3F1      | 25,000 or 50,000<br>ppm | 78 weeks | Not carcinogenic[1] |

# **Experimental Protocol**

Two-Year Carcinogenicity Bioassay (General Protocol): A typical 2-year rodent carcinogenicity bioassay follows OECD Guideline 451.

- Test Animals: Male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are commonly used.
- Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (typically 24 months for rats and 18-24



months for mice).

- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.
- Pathology: A complete gross necropsy is performed on all animals. A comprehensive list of tissues is collected and preserved for histopathological examination. The incidence, severity, and type of neoplastic and non-neoplastic lesions are evaluated.

## **Reproductive and Developmental Toxicity**

Limited preclinical data are available regarding the reproductive and developmental toxicity of **carbutamide**. One study in Wistar rats investigated the effects of repeated applications during early gestation.

| Quantitativ    | <u>re Data</u>                      |                      |                 |                      |
|----------------|-------------------------------------|----------------------|-----------------|----------------------|
| Table 4:       |                                     |                      |                 |                      |
| Developmental  |                                     |                      |                 |                      |
| Toxicity of    |                                     |                      |                 |                      |
| Carbutamide in |                                     |                      |                 |                      |
| Rats           |                                     |                      |                 |                      |
| Dose Level     | Treatment Period<br>(Gestation Day) | Implantation<br>Rate | Resorption Rate | Fetal Body<br>Weight |
|                |                                     |                      | Increased       |                      |
| 800 mg/kg/day  | 5, 6, and 7                         | No difference        | (dependent on   | Strongly             |
|                |                                     | from control         | the start of    | diminished[2]        |
|                |                                     |                      | treatment)[2]   |                      |

# **Qualitative Findings**

 Skeletal Abnormalities: At a dose of 800 mg/kg body weight, skeletal damage was observed, including the presence of a 14th rib on one or both sides and ossification at the 7th cervical vertebra (neck rib).[2]

### **Experimental Protocol**



Embryo-Fetal Developmental Toxicity Study (General Protocol): This type of study generally adheres to OECD Guideline 414.

- Test Animals: Pregnant female rats (e.g., Wistar or Sprague-Dawley).
- Dose Administration: Carbutamide is administered orally by gavage during the period of organogenesis (e.g., gestation days 6 through 17 for rats).
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.
- Fetal Evaluation: Near the end of gestation (e.g., day 20), fetuses are delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

# Genotoxicity

Systematic reviews have indicated an absence of genotoxicity or mutagenicity for **carbutamide** in in vivo studies. However, detailed reports of these studies with specific quantitative data are not widely available. The following sections describe the general protocols for standard genotoxicity assays.

**Quantitative Data** 

| Table 5: Genotoxicity of Carbutamide            |                                        |                                      |
|-------------------------------------------------|----------------------------------------|--------------------------------------|
| Assay                                           | Test System                            | Result                               |
| Bacterial Reverse Mutation<br>Assay (Ames Test) | Salmonella typhimurium                 | Data not available                   |
| In Vitro Chromosomal Aberration Test            | Mammalian cells (e.g., CHO)            | Data not available                   |
| In Vivo Micronucleus Test                       | Rodent bone<br>marrow/peripheral blood | Negative (as per systematic reviews) |



#### **Experimental Protocols**

Bacterial Reverse Mutation Assay (Ames Test) (General Protocol): This assay is conducted following OECD Guideline 471.

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
- Procedure: The tester strains are exposed to various concentrations of carbutamide, with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (General Protocol): This test follows OECD Guideline 473.

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: Cell cultures are exposed to different concentrations of **carbutamide**, with and without metabolic activation (S9 mix). Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
- Evaluation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol): This assay is performed according to OECD Guideline 474.

- Test Animals: Typically mice or rats.
- Procedure: Animals are treated with carbutamide, usually on two or more occasions. Bone
  marrow or peripheral blood is collected at appropriate times after the last dose. The



erythrocytes are examined for the presence of micronuclei (small nuclei formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

 Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates a positive response.

# Signaling Pathways and Mechanisms of Toxicity Pharmacological Mechanism and Hypoglycemia

The primary pharmacological effect of **carbutamide**, leading to its therapeutic use and the potential for hypoglycemia as a toxic effect, is the stimulation of insulin secretion from pancreatic  $\beta$ -cells. This occurs through the following signaling pathway:



Click to download full resolution via product page

Caption: **Carbutamide**-induced insulin secretion pathway in pancreatic  $\beta$ -cells.

#### **Bone Marrow Toxicity**

Carbutamide was withdrawn from the market in some regions due to reports of bone marrow depression.[3][4] The precise molecular signaling pathway leading to this hematotoxicity is not well-elucidated in the available preclinical literature. It is hypothesized that, like some other sulfonamides, carbutamide or its metabolites may have a direct toxic effect on hematopoietic stem or progenitor cells, or it may involve immune-mediated mechanisms. Further research is needed to delineate the specific pathways involved in carbutamide-induced bone marrow suppression.

# **Experimental Workflows**

The following diagram illustrates a generalized workflow for preclinical toxicological assessment of a compound like **carbutamide**.





Click to download full resolution via product page

Caption: Generalized workflow for preclinical toxicology assessment.

#### Conclusion

The preclinical toxicological profile of **carbutamide** indicates a variable toxicity profile depending on the species and duration of exposure. While it exhibits low acute toxicity in some models, repeated administration can lead to significant adverse effects, particularly in dogs. The available data on reproductive and developmental toxicity suggest a potential for adverse effects at high doses in rats. Although systematic reviews suggest a lack of in vivo genotoxicity,



detailed study reports are not readily available. The most significant toxicological concern that led to its clinical withdrawal is bone marrow suppression, the precise mechanism of which remains to be fully elucidated. This guide highlights the importance of a thorough preclinical safety evaluation and underscores the areas where further research on **carbutamide**'s toxicology is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The in vitro mammalian chromosome aberration test PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genedirex.com [genedirex.com]
- 3. Toxicity of carbutamide; report of a fatal case of bone-marrow depression and anuria. |
   Semantic Scholar [semanticscholar.org]
- 4. fda.gov [fda.gov]
- To cite this document: BenchChem. [Preclinical Toxicological Profile of Carbutamide: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668437#toxicological-profile-of-carbutamide-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com